molecular formula C40H61OP B12886188 Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12886188
M. Wt: 588.9 g/mol
InChI Key: YJLZLGRSPUXGIX-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in cross-coupling reactions. This compound is part of a broader class of biaryl phosphine ligands that have been extensively studied for their applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of the Phosphine Group: The phosphine group is introduced via a lithiation reaction followed by the addition of chlorophosphine.

    Substitution with Cyclohexyl Groups: The cyclohexyl groups are introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with various metal centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are commonly used.

    Coordination: Transition metals like palladium, platinum, and rhodium are frequently involved.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted biphenyl derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity in catalytic cycles. The steric bulk of the compound prevents unwanted side reactions, while its electron-donating properties increase the electron density on the metal center, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties. This makes it particularly effective in stabilizing metal centers and enhancing their reactivity, which is crucial for efficient catalytic processes.

Properties

Molecular Formula

C40H61OP

Molecular Weight

588.9 g/mol

IUPAC Name

ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-tricyclohexylphenyl)phenyl]phosphane

InChI

InChI=1S/C40H61OP/c1-28-24-25-35(41-8)38(42(39(2,3)4)40(5,6)7)36(28)37-33(30-20-14-10-15-21-30)26-32(29-18-12-9-13-19-29)27-34(37)31-22-16-11-17-23-31/h24-27,29-31H,9-23H2,1-8H3

InChI Key

YJLZLGRSPUXGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5

Origin of Product

United States

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